molecular formula C9H16O6 B565381 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose CAS No. 912456-61-2

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose

Cat. No.: B565381
CAS No.: 912456-61-2
M. Wt: 220.221
InChI Key: HSMPYYFZUMECON-JAGXHNFQSA-N
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Description

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the acetal . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but is optimized for larger volumes and higher yields. The use of continuous reactors and efficient separation techniques, such as crystallization or chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is widely used in scientific research, particularly in glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-O-(1-Methylethylidene)-alpha-D-fructopyranose
  • 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose
  • 4,5-O-(1-Methylethylidene)-beta-D-glucopyranose

Uniqueness

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is unique due to its specific structure, which provides distinct reactivity and interaction with biological molecules. Its acetal protection makes it a valuable intermediate in synthetic chemistry and a useful tool in glycobiology research .

Properties

IUPAC Name

(3aR,6R,7S,7aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-5-3-13-9(12,4-10)7(11)6(5)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPYYFZUMECON-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(C2O1)O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858039
Record name 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912456-61-2
Record name 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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